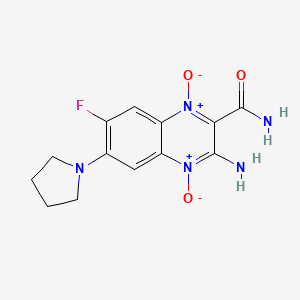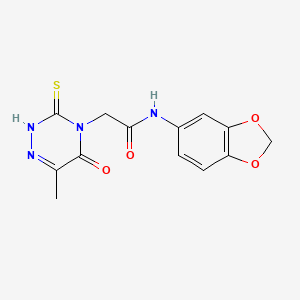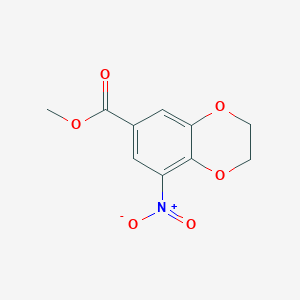
3-Amino-7-fluoro-6-(pyrrolidin-1-yl)quinoxaline-2-carboxamide 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE is a complex organic compound with a unique structure that includes a quinoxaline core, fluorine, and pyrrolidine moieties
Preparation Methods
The synthesis of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Pyrrolidine Substitution:
Final Assembly:
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinoxaline derivatives.
Hydrolysis: The aminocarbonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s properties may be exploited in the development of novel materials, such as organic semiconductors or fluorescent dyes.
Chemical Biology: It can serve as a probe to study cellular processes and pathways, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE include other quinoxaline derivatives, such as:
- 2-AMINO-3-(AMINOCARBONYL)-6-FLUOROQUINOXALINE
- 7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE
- 6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE
These compounds share structural similarities but differ in the presence or absence of specific functional groups. The uniqueness of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE lies in its combination of fluorine, pyrrolidine, and aminocarbonyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14FN5O3 |
|---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
3-amino-7-fluoro-1,4-dioxido-6-pyrrolidin-1-ylquinoxaline-1,4-diium-2-carboxamide |
InChI |
InChI=1S/C13H14FN5O3/c14-7-5-9-10(6-8(7)17-3-1-2-4-17)19(22)12(15)11(13(16)20)18(9)21/h5-6H,1-4,15H2,(H2,16,20) |
InChI Key |
PEKVVUMFOWLLND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethylsulfanyl-9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11062950.png)
![3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11062952.png)
![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole](/img/structure/B11062956.png)
![5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11062964.png)
![N-(4-fluorophenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11062969.png)
![Propanenitrile, 3-[3-(1-methyl-1H-1,3-benzimidazol-2-yl)propoxy]-](/img/structure/B11062972.png)
![3-(2,4-dimethoxyphenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11062973.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11062976.png)
![2-[3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11062989.png)
![2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid](/img/structure/B11063001.png)

![N-(4-chlorophenyl)-2-[2-(morpholin-4-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11063014.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11063015.png)
